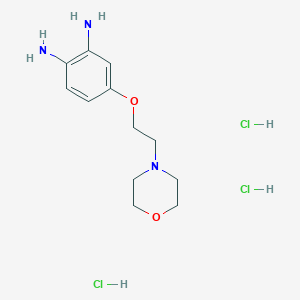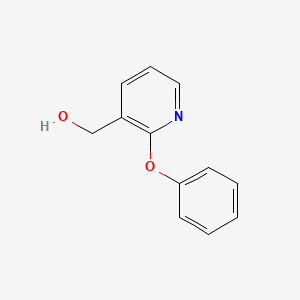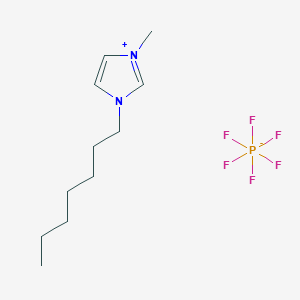
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride (4-MEBT) is an organic compound with the molecular formula C9H19Cl3N4O2. It is a white, crystalline solid that is soluble in water and organic solvents. 4-MEBT is used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in drug development. It has been studied for its biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in drug development. It has also been used in the study of enzyme inhibition and in the production of fluorescent probes for imaging.
Wirkmechanismus
The mechanism of action of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% is not yet fully understood. However, it is believed to act as a chelating agent, which means it can bind to metal ions and form stable complexes. This has been shown to be important in the inhibition of enzymes and the production of fluorescent probes for imaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% are not yet fully understood. However, studies have shown that it can act as a chelating agent, which means it can bind to metal ions and form stable complexes. This has been shown to be important in the inhibition of enzymes and the production of fluorescent probes for imaging. Additionally, 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% has several advantages that make it useful in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for extended periods of time without significant degradation. Additionally, it is soluble in a variety of solvents, including water and organic solvents, which makes it easy to use in a variety of applications. However, 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% also has some limitations. It is not stable in the presence of strong alkaline or acidic solutions, and it can be toxic in large doses.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis methods and its advantages and limitations in laboratory experiments could lead to improved methods for its use. Finally, further research into its antimicrobial activity could lead to new ways of treating bacterial and fungal infections.
Synthesemethoden
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% is synthesized through a multi-step process involving the reaction of 2-morpholinoethanol with benzene-1,2-diamine in the presence of hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and a solvent such as methanol or ethanol. After the reaction is complete, the product is precipitated out of solution and dried to yield the desired compound.
Eigenschaften
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.3ClH/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15;;;/h1-2,9H,3-8,13-14H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRKWUEWZRFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)



![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)




![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)